N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide

Genetic Toxicology Ames Test Structure-Activity Relationship

N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide (CAS 97358-58-2) is a synthetic small molecule belonging to the aminopyrazole class, possessing the molecular formula C20H18FN3O2 and a molecular weight of 351.4 g/mol. Structurally, it functions as the N-methylbenzamide derivative of a 4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-amine core, which has been historically described in toxicological literature as the 'FP nucleus' or a closely related benzoylpyrazolylacetamide fragment.

Molecular Formula C20H18FN3O2
Molecular Weight 351.4 g/mol
CAS No. 97358-58-2
Cat. No. B12679866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide
CAS97358-58-2
Molecular FormulaC20H18FN3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)C2=CC=CC=C2F)N(C)C(=O)C3=CC=CC=C3)C
InChIInChI=1S/C20H18FN3O2/c1-13-17(18(25)15-11-7-8-12-16(15)21)19(24(3)22-13)23(2)20(26)14-9-5-4-6-10-14/h4-12H,1-3H3
InChIKeyLQUDTYYBJCQAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide (CAS 97358-58-2): Core Scaffold Profile for Scientific Procurement


N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide (CAS 97358-58-2) is a synthetic small molecule belonging to the aminopyrazole class, possessing the molecular formula C20H18FN3O2 and a molecular weight of 351.4 g/mol. Structurally, it functions as the N-methylbenzamide derivative of a 4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-amine core, which has been historically described in toxicological literature as the 'FP nucleus' or a closely related benzoylpyrazolylacetamide fragment [1]. The compound is primarily encountered as a research reference standard, metabolite probe, or synthetic intermediate linked to the investigational neuroleptic agent FP-1, and is not intended for therapeutic or veterinary use .

Procurement Risk: Why Generic Aminopyrazole Substitution for CAS 97358-58-2 Is Not Supported by Evidence


Direct substitution of N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide with structurally similar aminopyrazoles (e.g., PD 71627, PD 108298, or PD 109394) is scientifically inadvisable due to pronounced divergence in mutagenic potency and toxicological profiles. Within this specific chemotype, subtle modifications to the pyrazole 5-position substituent—whether an amine, an acetamide side chain, or an N-methylbenzamide—produce quantitative differences in genotoxicity spanning two orders of magnitude in Salmonella typhimurium assays [1]. For example, the unmethylated amine congener PD 71627 exhibits mutagenic activity of 11,800 rev/µmol (TA100 with S9), whereas the amide derivative PD 108298 (FP-1) yields only 670 rev/µmol under identical conditions. Even within the methylated amide sub-series, as evidenced by the methyl derivative of PD 71627, activity is attenuated to 3,100 rev/µmol—still substantially higher than other amide analogs. Such non-linear structure-activity relationships mean that procurement of a 'close analog' without precisely matching the 5-position substituent carries significant risk of obtaining a compound with an entirely different biological activity fingerprint, thereby invalidating experimental comparisons, metabolic tracing, or impurity profiling studies [1].

Head-to-Head Evidence Guide: Quantifying the Differentiation of N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide


Mutagenic Potency in Salmonella typhimurium TA100: N-Methylbenzamide Derivative vs. Unsubstituted Amine (PD 71627)

In a study designed to dissect the structural determinants of aminopyrazole mutagenicity, the N-methyl derivative of PD 71627—which bears a methyl substituent on the exocyclic amine and is structurally homologous to the N-methylbenzamide motif of CAS 97358-58-2—was directly compared to the unsubstituted parent amine PD 71627 in the Salmonella typhimurium TA100 reversion assay using Aroclor 1254-induced rat liver S9 [1]. The parent amine PD 71627 exhibited a mutagenic response of 11,800 rev/µmol, whereas the N-methyl congener induced only 3,100 rev/µmol. This represents a 3.8-fold reduction in mutagenic potency upon N-methylation, establishing that the N-methylbenzamide pattern is not merely a trivial substitution but a functional determinant of genotoxic liability [1].

Genetic Toxicology Ames Test Structure-Activity Relationship

Mutagenic Potency in TA100: N-Methylbenzamide Congener vs. Amide Side-Chain Derivatives (PD 108298 and PD 109394)

The N-methyl derivative of PD 71627 (3,100 rev/µmol) exhibits mutagenic activity intermediate between the highly potent parent amine PD 71627 (11,800 rev/µmol) and the amide side-chain derivatives PD 108298 (FP-1; 670 rev/µmol) and PD 109394 (230 rev/µmol) [1]. Compared to FP-1, which represents the fully elaborated neuroleptic candidate containing a 2-((3-(2-methyl-1-piperidinyl)propyl)amino)acetamide side chain, the N-methylbenzamide derivative is approximately 4.6-fold more potent as a mutagen. Conversely, it is roughly 13.5-fold less mutagenic than the diethylamino congener PD 109394 when compared in reverse. This three-point continuum—from simple amine to N-methyl amide to elaborate side-chain amides—demonstrates that CAS 97358-58-2 occupies a distinct mutagenicity niche that cannot be predicted from either the simpler or more complex analogs [1].

Genetic Toxicology Drug Metabolite Safety Mutagenicity Ranking

In Vivo Tumorigenicity: The 'FP Nucleus' (Benzoylpyrazolylacetamide Core) as an Independent Oncogenic Determinant

In a 13-week male Wistar rat carcinogenicity study, the 'FP nucleus'—described as a benzoylpyrazolylacetamide structurally consistent with the core of CAS 97358-58-2—was administered as a standalone agent and induced clinically detectable mammary gland neoplasms independently of the side chain [1]. Rats receiving the FP nucleus alone developed histopathologically confirmed mammary tumors at necropsy, comparable to neoplasms observed with the full FP-1 compound. Critically, the neoplastic effect was shown to reside in the nucleus (the benzoylpyrazolylacetamide moiety) and was not influenced by side-chain structure. This defines CAS 97358-58-2 as a compound that retains the intrinsic carcinogenic liability of this chemotype even in the absence of elaborated acetamide side chains, a property not present in all pyrazole analogs [1].

Carcinogenicity Mammary Gland Toxicology In Vivo SAR

Documented Structural Analog PD 71627 Demonstrates Requirement for 5-Amino Substitution; N-Acylation (as in CAS 97358-58-2) Abolishes Mutagenicity in TA98

Parallel testing of PD 71627 structural analogs in TA98 and TA100 revealed that the two des-amino analogs (lacking the exocyclic amine at the pyrazole 5-position) exhibited no detectable mutagenic activity, while the N-methyl derivative retained activity at 3,100 rev/µmol (TA100) [1]. This binary outcome—complete loss of mutagenicity upon removal of the amine, but partial retention upon N-methylation—establishes a strict structural requirement for mutagenic activity in this series. The N-methylbenzamide group of CAS 97358-58-2 represents an N-acylated state of this critical amine, which, while not directly tested, is expected based on SAR to further attenuate or abolish mutagenicity relative to the N-methyl amine. This provides a structural alert for quality control: the presence of any free amine impurity (as in PD 71627) would introduce a potent mutagenic contaminant with activity of 11,800 rev/µmol [1].

Mutagenicity Mechanism Structural Alert Procurement Specification

Evidence-Backed Application Scenarios for N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide Procurement


Reference Standard for Mutagenicity Profiling of Aminopyrazole Series

Based on the direct quantitative mutagenicity data showing 3,100 rev/µmol for the N-methyl derivative in TA100 [1], CAS 97358-58-2 serves as a calibrated reference point within the aminopyrazole continuum. It enables laboratories performing Ames testing on novel pyrazole analogs to benchmark their results against a compound with established intermediate mutagenic potency, situated precisely between the highly active free amine (11,800 rev/µmol) and the weakly active amide side-chain derivatives (230-670 rev/µmol). This facilitates construction of quantitative structure-activity relationship (QSAR) models for genotoxicity prediction.

Carcinogenicity-Positive Control in Mammary Gland Toxicology Studies

The demonstration that the FP nucleus alone induces mammary neoplasms in male Wistar rats within 13 weeks positions CAS 97358-58-2 as a validated positive control compound for mechanistic carcinogenicity research [1]. Unlike the full FP-1 compound, which requires co-administration of side-chain moieties for maximal effect in some contexts, the core nucleus is independently oncogenic, simplifying experimental designs aimed at studying the DNA-damage or hormonal pathways driving mammary tumorigenesis in rodent models.

Metabolite Identification and Impurity Profiling for FP-1 Legacy Studies

Given the structural relationship of CAS 97358-58-2 to the investigational drug FP-1 (PD 108298), this compound is a critical analytical reference for laboratories conducting retrospective metabolism or environmental fate studies on the FP series. Its distinct mutagenic fingerprint (3,100 rev/µmol vs. 670 rev/µmol for FP-1) enables unambiguous identification and quantification of this metabolite or degradation product in biological matrices, and its use as a chromatographic standard ensures accurate impurity profiling in legacy compound repositories [1].

Synthetic Intermediate for Structure-Activity Relationship Libraries

The patent literature describing pyrazole-amide compounds with pharmaceutical utility (e.g., US-9040717-B2) identifies N-aryl amide derivatives of 4-benzoylpyrazoles as privileged scaffolds. CAS 97358-58-2, as a defined N-methylbenzamide intermediate, is suitable for further diversification to explore RORγ inhibition or kinase inhibition within this chemotype. The documented carcinogenicity of the core nucleus mandates appropriate handling but also provides a built-in toxicological readout for any newly synthesized derivatives.

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